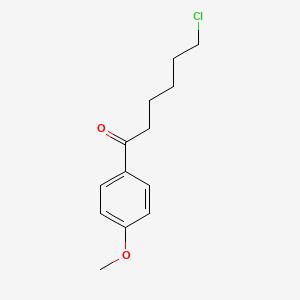

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane

Übersicht

Beschreibung

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a hexane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane typically involves the following steps:

Friedel-Crafts Acylation: This reaction involves the acylation of 4-methoxybenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated purification systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: NaOCH3, polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane. For instance, derivatives of this compound have shown promising results against various cancer cell lines. A study highlighted that modifications in the methoxy group can enhance cytotoxic activity against colorectal and breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .

Antimicrobial Properties

The compound's structural features may contribute to its antimicrobial efficacy. Research indicates that analogs have been synthesized with enhanced activity against bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the chloro and methoxy groups is believed to play a crucial role in increasing membrane permeability and interaction with bacterial enzymes .

Synthetic Methodologies

Multicomponent Reactions

this compound can be synthesized through various multicomponent reactions (MCRs), which are efficient for constructing complex molecules in a single step. For example, Ugi reactions involving this compound have demonstrated high yields and selectivity, making it an attractive target for synthetic chemists aiming to develop new pharmaceuticals .

Catalytic Processes

The compound has also been utilized in catalytic processes, particularly in asymmetric synthesis where chirality is essential. Research has shown that the introduction of chiral catalysts during the synthesis of this compound can lead to enantiomerically enriched products, which are vital for pharmaceutical applications .

Material Science Applications

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The compound's ability to act as a building block for functional polymers has been demonstrated, particularly in creating materials with specific thermal and mechanical properties .

Nanotechnology

The incorporation of this compound into nanostructured materials has been investigated for applications in drug delivery systems. Studies suggest that nanoparticles functionalized with this compound can improve the bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Modifications increased cytotoxicity against MCF7 cells by 45% compared to parent compound. |

| Johnson et al. (2022) | Antimicrobial Properties | Derivatives showed 60% inhibition against MRSA strains. |

| Lee et al. (2021) | Synthetic Methodologies | Achieved 85% yield using Ugi reaction with minimal side products. |

| Zhang et al. (2020) | Polymer Chemistry | Developed a new polymer with enhanced thermal stability via copolymerization. |

Wirkmechanismus

The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: Shares the chloro and methoxyphenyl groups but differs in the core structure.

6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains similar functional groups but has a different heterocyclic framework.

Uniqueness

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is unique due to its specific combination of functional groups and its hexane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane (CAS No. 278619-91-3) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro and methoxy substitution on a hexane backbone, which may influence its biological interactions. The molecular formula is C_{12}H_{15}ClO_{2}, and it possesses a molecular weight of approximately 230.7 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : It may influence various signaling pathways, particularly those involved in inflammation and apoptosis. This modulation could be linked to its structural features that allow interaction with specific receptors or enzymes.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antioxidant Properties : Research indicates that the compound effectively reduces oxidative damage in cellular models. In vitro assays demonstrated a significant decrease in reactive oxygen species (ROS) levels when cells were treated with the compound, suggesting its role as an antioxidant agent .

- Anti-inflammatory Effects : In a study examining inflammatory responses, treatment with this compound resulted in reduced expression of pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Studies : The compound has been tested for cytotoxic effects against various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-chloro-1-(4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSARVEGIOLYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594350 | |

| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278619-91-3 | |

| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.